

An In-depth Technical Guide on the Novel Psychoactive Substance ADB-5Br-INACA

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Compound of Interest

Compound Name: ADB-5Br-INACA

Cat. No.: B10827479

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-5Br-INACA is a novel synthetic cannabinoid that has emerged on the illicit drug market. [1][2] Classified as an indazole-3-carboxamide derivative, it is structurally related to other synthetic cannabinoids.[3] This technical guide provides a comprehensive overview of the available scientific data on **ADB-5Br-INACA**, including its chemical properties, pharmacology, metabolism, and analytical detection methods. The information is intended for researchers, scientists, and drug development professionals working in fields such as forensic science, toxicology, and pharmacology.

Chemical and Physical Data

ADB-5Br-INACA is characterized by a 5-brominated indazole core.[2] Its chemical structure and properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-5-bromo-1H-indazole-3-carboxamide	[4]
Molecular Formula	C ₁₄ H ₁₇ BrN ₄ O ₂	[4]
Molecular Weight	353.21 g/mol	[4]
Exact Mass	352.05349 Da	[4]
Synonyms	5Br-ADB-INACA, ADB-5-bromo-INACA	[1]

Pharmacology

ADB-5Br-INACA is a synthetic cannabinoid receptor agonist.[1][2] In vitro studies have investigated its activity at the human cannabinoid receptors CB1 and CB2.

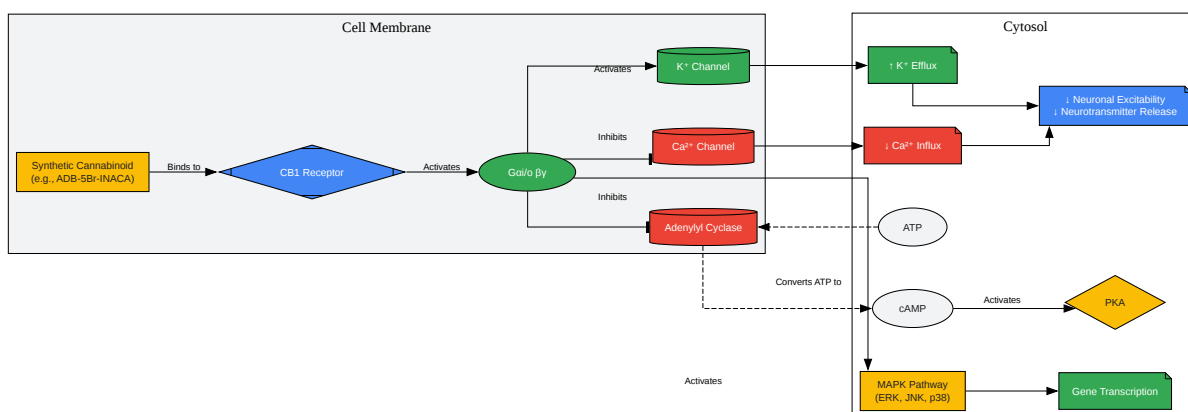
Cannabinoid Receptor Activity

A study utilizing a β -arrestin 2 recruitment assay determined the potency and efficacy of the (S)-enantiomer of ADB-5'Br-INACA at CB1 and CB2 receptors. The results indicate that the tail-less (S)-ADB-5'Br-INACA retains cannabinoid receptor activity, although with a decreased potency compared to its tailed counterparts.[5] At the CB2 receptor, tail-less analogs like (S)-ADB-5'Br-INACA showed lower potency but increased efficacy.[5]

Compound	Receptor	EC ₅₀ (nM)	E _{max} (%)	Reference
(S)-ADB-5'Br-INACA	CB1	>1000	237	[6]
(S)-ADB-5'Br-INACA	CB2	136	140	[6]

Signaling Pathways

Synthetic cannabinoids, including **ADB-5Br-INACA**, primarily exert their effects through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR).[7] This activation initiates a cascade of intracellular signaling events. The binding of a synthetic cannabinoid agonist to the CB1 receptor typically leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[2][7][8]



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CB1 Receptor Signaling Pathway

Metabolism

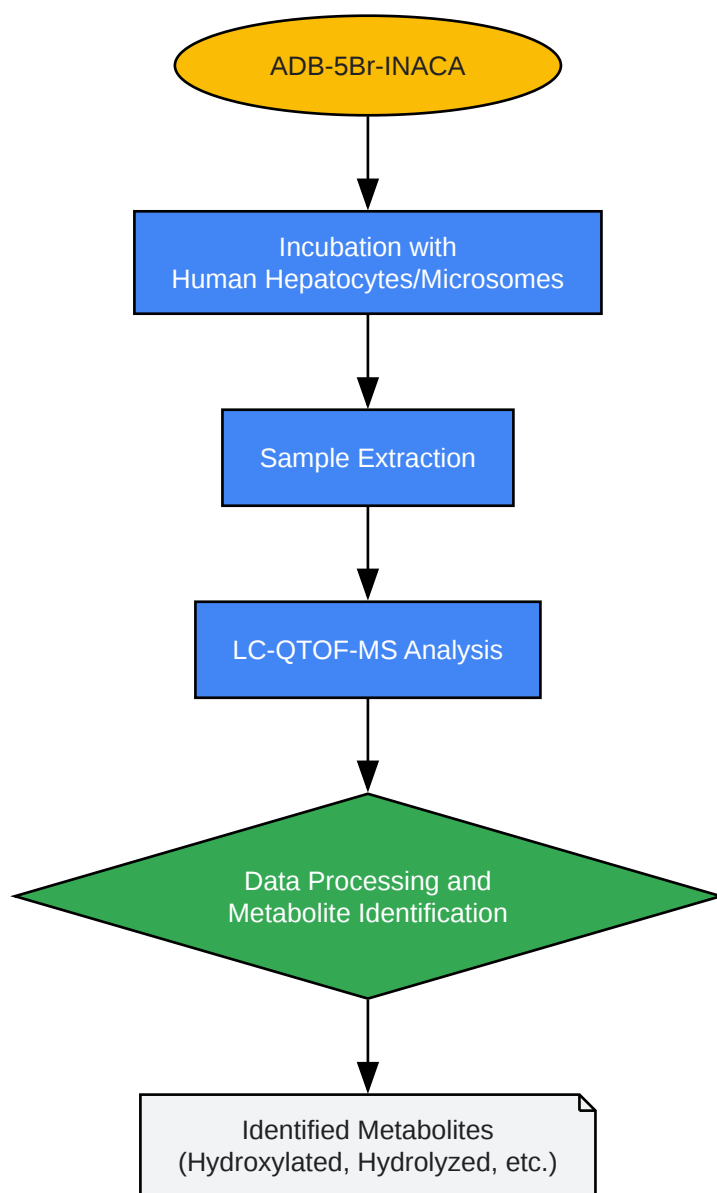
The in vitro metabolism of **ADB-5Br-INACA** and its analogs has been investigated using human hepatocytes and liver microsomes.[9][10] These studies are crucial for identifying metabolites that can serve as biomarkers for consumption in forensic and clinical settings.

Metabolic Pathways

Metabolic studies of related brominated synthetic cannabinoids reveal several key biotransformations. For ADB-P-5Br-INACA, a tailed analog of **ADB-5Br-INACA**, ten phase I metabolites were identified.[3] The primary metabolic reactions include:

- Amide hydrolysis: Cleavage of the amide bond.
- Hydroxylation: Addition of a hydroxyl group.
- Carbonyl formation: Oxidation of a hydroxyl group to a carbonyl group.
- Dehydrogenation: Removal of hydrogen atoms.
- Glucuronidation: Conjugation with glucuronic acid.

For **ADB-5Br-INACA**, anticipated urinary markers include metabolites resulting from amide hydrolysis and mono-hydroxylation at the tert-butyl group (after treatment with β -glucuronidase).[11]



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In Vitro Metabolism Experimental Workflow

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings and the validation of analytical methods.

In Vitro Metabolism with Human Hepatocytes

This protocol is based on studies of ADB-P-5Br-INACA.^{[3][9][10]}

- **Cell Culture:** Pooled human hepatocytes are thawed and cultured in appropriate media (e.g., Williams E medium) supplemented with L-glutamine and HEPES buffer.
- **Incubation:** **ADB-5Br-INACA** is incubated with the pooled human hepatocytes (typically for 3 hours). Negative controls (without the drug) and degradation controls (without cells) are run in parallel.
- **Sample Preparation:** After incubation, the samples are centrifuged. The supernatant is transferred to an injection plate for analysis.
- **LC-QTOF-MS Analysis:** The samples are analyzed using a liquid chromatography-quadrupole time-of-flight mass spectrometer to identify metabolites.

Cannabinoid Receptor Activation Assay (β -Arrestin 2 Recruitment)

This protocol is adapted from a study that evaluated the functional characteristics of newly emerging halogenated synthetic cannabinoids.[5]

- **Cell Lines:** Use cell lines (e.g., CHO-K1) stably co-expressing the human cannabinoid receptor (CB1 or CB2) and a β -arrestin 2-enzyme fragment complementation system.
- **Cell Preparation:** Cells are cultured and then seeded into assay plates.
- **Compound Addition:** **ADB-5Br-INACA** and reference agonists (e.g., CP55,940) are added to the cells at various concentrations.
- **Incubation:** The plates are incubated to allow for receptor binding and β -arrestin recruitment.
- **Detection:** A chemiluminescent substrate is added, and the luminescence is measured using a plate reader.
- **Data Analysis:** The data is normalized to the response of a reference agonist, and concentration-response curves are generated to determine EC_{50} and E_{max} values.

Analytical Methods

The detection and characterization of **ADB-5Br-INACA** in seized materials and biological samples rely on advanced analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Parameter	Value	Reference
Instrument	Agilent 5975 Series GC/MSD System	[4]
Column	Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)	[4]
Carrier Gas	Helium (1.46 mL/min)	[4]
Injection Port Temp.	265 °C	[4]
Transfer Line Temp.	300 °C	[4]
MS Source Temp.	230 °C	[4]
MS Quad Temp.	150 °C	[4]
Oven Program	50 °C for 0 min, 30 °C/min to 340 °C for 2.3 min	[4]
Injection Type	Splitless	[4]
Mass Scan Range	40-550 m/z	[4]
Retention Time	8.36 min	[4]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

Parameter	Value	Reference
Instrument	Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC	[4]
Column	Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)	[4]
Mobile Phase A	Ammonium formate (10 mM, pH 3.0)	[4]
Mobile Phase B	Methanol/acetonitrile (50:50)	[4]
Flow Rate	0.4 mL/min	[4]
Gradient	Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min	[4]
Column Oven Temp.	30 °C	[4]
TOF MS Scan Range	100-510 Da	[4]
Retention Time	7.68 min	[4]

Synthesis

While a detailed, step-by-step synthesis protocol for **ADB-5Br-INACA** is not readily available in the public domain, it can be synthesized from a precursor, 5-bromo-1H-indazole-3-carboxylic acid. The synthesis of related synthetic cannabinoids, such as ADB-5'Br-BUTINACA metabolites, involves N-alkylation of the indazole core followed by amide coupling.[12]

Conclusion

ADB-5Br-INACA is a recently identified synthetic cannabinoid with demonstrated in vitro activity at cannabinoid receptors. This guide has summarized the current scientific knowledge regarding its chemical properties, pharmacology, metabolism, and analytical detection. The provided data and protocols are intended to support the ongoing research and monitoring efforts of the scientific and forensic communities. As new research emerges, a more complete understanding of the pharmacological and toxicological profile of **ADB-5Br-INACA** will be developed.

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